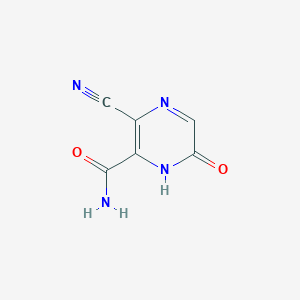
3-Cyano-6-hydroxypyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-6-hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C6H4N4O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group, a hydroxyl group, and a carboxamide group attached to a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-hydroxypyrazine-2-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 3,6-dichloropyrazine-2-carbonitrile with hydroxylamine under basic conditions to form the desired compound . Another approach involves the nucleophilic substitution of 3,6-dichloropyrazine-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, cyanation, and hydroxylation, followed by purification techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-Cyano-6-hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl or cyano groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxylamine or amines for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives .
科学的研究の応用
3-Cyano-6-hydroxypyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections.
Industry: It is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of 3-Cyano-6-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral RNA-dependent RNA polymerase, making it a potential antiviral agent. The compound’s cyano and hydroxyl groups play crucial roles in its binding affinity and inhibitory activity .
類似化合物との比較
Similar Compounds
6-Fluoro-3-hydroxypyrazine-2-carboxamide: Known for its antiviral properties.
3,6-Dichloropyrazine-2-carbonitrile: Used as an intermediate in the synthesis of various pyrazine derivatives
Uniqueness
3-Cyano-6-hydroxypyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit viral RNA polymerase sets it apart from other similar compounds, making it a promising candidate for antiviral drug development .
特性
IUPAC Name |
3-cyano-6-oxo-1H-pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-1-3-5(6(8)12)10-4(11)2-9-3/h2H,(H2,8,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGOUZXAYABOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
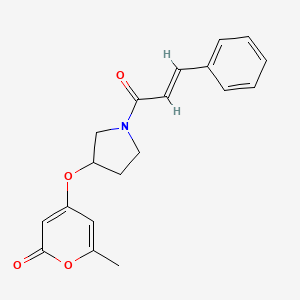
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)
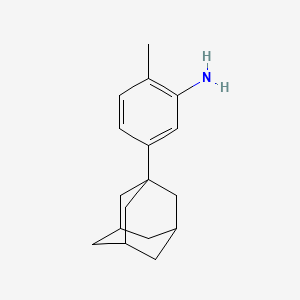
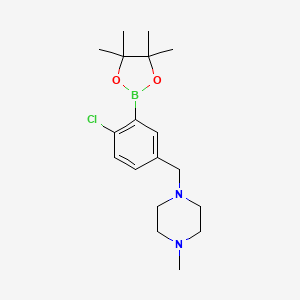
![ethyl 4,5-dimethyl-2-(2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2738203.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2738205.png)
![3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2738207.png)
![N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2738208.png)
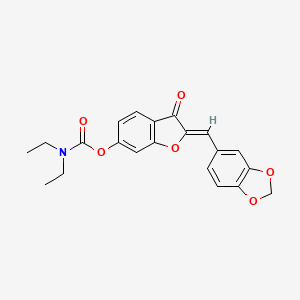
![N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2738214.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2738216.png)
![(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2738218.png)
